molecular formula C13H22N2O2 B1653380 tert-Butylrel-(3aR,4S,7R,7aS)-octahydro-1H-4,7-epiminoisoindole-8-carboxylate CAS No. 1820580-14-0

tert-Butylrel-(3aR,4S,7R,7aS)-octahydro-1H-4,7-epiminoisoindole-8-carboxylate

Cat. No.: B1653380
CAS No.: 1820580-14-0
M. Wt: 238.33
InChI Key: QJZVNVXPXCKEEX-DTIDVZRVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1R,2S,6R,7S)-4,10-diazatricyclo[52102,6]decane-10-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

The synthesis of tert-Butylrel-(3aR,4S,7R,7aS)-octahydro-1H-4,7-epiminoisoindole-8-carboxylate involves several steps. One common method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material that contains the necessary stereochemical information. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereochemistry .

Chemical Reactions Analysis

Tert-butyl (1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.02,6]decane-10-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of tert-Butylrel-(3aR,4S,7R,7aS)-octahydro-1H-4,7-epiminoisoindole-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to fit into certain biological receptors, influencing their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Properties

CAS No.

1820580-14-0

Molecular Formula

C13H22N2O2

Molecular Weight

238.33

IUPAC Name

tert-butyl (1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.02,6]decane-10-carboxylate

InChI

InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-10-4-5-11(15)9-7-14-6-8(9)10/h8-11,14H,4-7H2,1-3H3/t8-,9+,10-,11+

InChI Key

QJZVNVXPXCKEEX-DTIDVZRVSA-N

SMILES

CC(C)(C)OC(=O)N1C2CCC1C3C2CNC3

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H]3[C@H]2CNC3

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C3C2CNC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.